2-Chloro-4-methyl-5-nitrobenzoic acid
Overview
Description
2-Chloro-4-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59100 . It is also known by other synonyms such as 2-chloro-4-methyl-5-nitro-benzoic acid, 2-Chlor-4-methyl-5-nitro-benzoesaeure, 6-Chlor-3-nitro-p-toluylsaeure, and 5-nitro-2-chloro-4-methyl benzoic acid .
Synthesis Analysis
A green approach for the synthesis of mesalamine, an anti-inflammatory agent, has been reported where 2-chloro-5-nitrobenzoic acid is used as the starting material . This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry . The exact mass of the compound is 214.99900 .Chemical Reactions Analysis
2-Chloro-5-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . It also acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .Scientific Research Applications
1. Chromatographic Analysis
2-Chloro-4-methyl-5-nitrobenzoic acid is relevant in chromatographic studies. For instance, Alder, Augenstein, and Rogerson (1978) employed a method involving this compound for detecting residues in various samples like soybeans, soil, and liver through gas-liquid chromatography. This technique is vital for residue analysis in environmental and food safety research (Alder, Augenstein, & Rogerson, 1978).
2. Building Blocks in Organic Synthesis
The compound serves as a building block in organic synthesis. Křupková et al. (2013) demonstrated its use in the synthesis of various nitrogenous heterocycles, highlighting its significance in pharmaceutical research, particularly in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
3. Cytotoxicity Studies
Wang and Shi (2011) explored the cytotoxic properties of a silver(I) complex derived from this compound. Such studies are crucial for understanding the biological effects of new compounds, potentially contributing to cancer research (Wang & Shi, 2011).
4. Crystal Engineering and Drug Development
Oruganti et al. (2017) used this compound in crystal engineering to synthesize molecular salts with potential antiviral applications, illustrating its role in developing new pharmaceutical compounds (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Safety and Hazards
2-Chloro-4-methyl-5-nitrobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
The nitro group (−NO2) is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interactions with its targets .
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions due to their high reactivity .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-methyl-5-nitrobenzoic acid plays a significant role in biochemical reactions due to its nitro and chloro functional groups. These groups make it reactive towards various enzymes and proteins. The compound interacts with enzymes such as nitroreductases, which reduce the nitro group to an amino group, and chloroperoxidases, which can catalyze the oxidation of the chloro group. These interactions can lead to the formation of reactive intermediates that participate in further biochemical reactions .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth and apoptosis . Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing the reduction of substrates . Additionally, the compound can induce changes in gene expression by interacting with DNA or transcription factors, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of the compound can lead to oxidative stress, inflammation, and cell death in animal models . Additionally, there may be threshold effects, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as nitroreductases and chloroperoxidases, leading to the formation of metabolites that participate in further biochemical reactions . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. These changes can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, it can bind to proteins in the cytoplasm or nucleus, affecting its localization and activity. These interactions can influence the compound’s overall distribution and biological effects.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its biological effects . Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the compound’s localization and activity. These factors play a crucial role in determining the compound’s overall function within the cell.
Properties
IUPAC Name |
2-chloro-4-methyl-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOBSRFDFRRCNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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